2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride 2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052412-17-5
VCID: VC6038211
InChI: InChI=1S/C17H20N2O.ClH/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14;/h3-6,9-10,18-19H,7-8,11H2,1-2H3;1H
SMILES: CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl
Molecular Formula: C17H21ClN2O
Molecular Weight: 304.82

2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride

CAS No.: 1052412-17-5

Cat. No.: VC6038211

Molecular Formula: C17H21ClN2O

Molecular Weight: 304.82

* For research use only. Not for human or veterinary use.

2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride - 1052412-17-5

Specification

CAS No. 1052412-17-5
Molecular Formula C17H21ClN2O
Molecular Weight 304.82
IUPAC Name 2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C17H20N2O.ClH/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14;/h3-6,9-10,18-19H,7-8,11H2,1-2H3;1H
Standard InChI Key PMYCCZNZOFQHAE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule comprises a 2,5-dimethylindole moiety linked via an ethylamine bridge to a furan-2-ylmethyl group, with a hydrochloride counterion enhancing solubility . The indole nucleus, a bicyclic structure featuring a benzene ring fused to a pyrrole ring, is substituted at positions 2 and 5 with methyl groups. The ethylamine chain extends from the indole’s 3-position, terminating in a furan-2-ylmethylamine group. The hydrochloride salt formation occurs at the ethylamine’s primary amine, as confirmed by its SMILES notation: CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H21ClN2O\text{C}_{17}\text{H}_{21}\text{ClN}_2\text{O}
Molecular Weight304.82 g/mol
CAS Registry1052412-17-5
IUPAC Name2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine; hydrochloride

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves coupling 2,5-dimethylindole-3-ethylamine with furan-2-ylmethyl halides under nucleophilic substitution conditions. A plausible route includes:

  • Indole Alkylation: 2,5-Dimethylindole reacts with bromoethylamine hydrobromide to form 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine.

  • Amine Functionalization: The primary amine undergoes alkylation with 2-(chloromethyl)furan in the presence of a base (e.g., K2_2CO3_3) to yield the tertiary amine.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability.

Optimization Challenges

Key challenges include minimizing indole N-alkylation side reactions and ensuring regioselective furan substitution. Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis could enhance yields, though detailed protocols remain proprietary.

Physicochemical Properties

Table 2: Hypothetical Physicochemical Profile

PropertyPredictionRationale
LogP (Partition Coeff.)~3.2Calculated via fragment-based methods (indole + furan hydrophobicity)
pKa (Amine)~9.5Typical for aliphatic amines in hydrochloride salts
Aqueous SolubilityModerate (1–10 mg/mL)Hydrochloride salt enhances polarity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator